Remdesivir nucleoside monophosphate
Übersicht
Beschreibung
Remdesivir nucleoside monophosphate is a metabolite of Remdesivir . Remdesivir is a nucleoside analogue with effective antiviral activity against SARS-CoV and MERS-CoV .
Molecular Structure Analysis
Remdesivir is an adenosine triphosphate analogue . A 3.9-Å-resolution cryo-EM reconstruction of a remdesivir-stalled RNA-dependent RNA polymerase complex revealed full incorporation of 3 copies of remdesivir monophosphate (RMP) and a partially incorporated fourth RMP in the active site .
Chemical Reactions Analysis
Remdesivir is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes such as carboxylesterases .
Physical And Chemical Properties Analysis
Remdesivir exhibits a linear profile following single-dose i.v. administration over 2 hours of RDV solution formulation across the dose range of 3–225 mg .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Tissue Distribution
- Summary of Application: This study aimed to understand the pharmacokinetics and tissue distribution of Remdesivir and its metabolites, including nucleotide monophosphate (RMP), in mice .
- Methods of Application: Mice were administered 20 mg/kg of Remdesivir intravenously. The concentrations of Remdesivir, RMP, nucleotide triphosphate (RTP), and nucleoside (RN) in the blood, heart, liver, lung, kidney, testis, and small intestine were quantified .
- Results: Remdesivir was rapidly and completely metabolized in the blood, with barely detectable levels after 0.5 hours. However, its metabolites RMP and RN exhibited higher blood levels with increased residence times. The area under the concentration versus time curve up to the last measured point in time (AUC0-t) values of RMP and RN were 4558 and 136,572 h∙nM, respectively. The maximum plasma concentration (Cmax) values of RMP and RN were 2896 nM and 35,819 nM, respectively .
Antiviral Activity Against RNA Viruses
- Summary of Application: Remdesivir has been identified as a promising drug against COVID-19 due to its broad-spectrum antiviral activities against RNA viruses .
- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that Remdesivir has been authorized for use in the treatment of COVID-19 by the U.S. Food and Drug Administration and the European Medicines Agency .
- Results: The results or outcomes obtained are not quantitatively detailed in the source. However, it is mentioned that Remdesivir has shown effectiveness in remedying hospitalized COVID-19 patients .
Drug Interaction Potential
- Summary of Application: This study aimed to understand the drug interaction potential of Remdesivir .
- Methods of Application: The study evaluated the currently available absorption, distribution, metabolism, elimination (ADME) properties, pharmacokinetics (PK), and drug-drug interaction (DDI) information about Remdesivir .
- Results: The study found that Remdesivir is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes such as carboxylesterases . By understanding these properties, clinicians can prevent subtherapeutic and supratherapeutic levels of Remdesivir and thus avoid further complications in COVID-19 patients .
Lung Cell Activation of Phosphoramidates
- Summary of Application: This study focused on the lung cell activation of phosphoramidates, with Remdesivir as the central case study .
- Methods of Application: The study describes the antiviral potency and in vitro metabolism evidence for lung cell activation of phosphoramidates .
- Results: The study suggests that the lung delivery of nucleoside monophosphate analogs using prodrugs warrants further investigation toward the development of novel respiratory antivirals .
Drug Interaction Potential
- Summary of Application: This study aimed to understand the drug interaction potential of Remdesivir .
- Methods of Application: The study evaluated the currently available absorption, distribution, metabolism, elimination (ADME) properties, pharmacokinetics (PK), and drug-drug interaction (DDI) information about Remdesivir .
- Results: The study found that Remdesivir is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes such as carboxylesterases . By understanding these properties, clinicians can prevent subtherapeutic and supratherapeutic levels of Remdesivir and thus avoid further complications in COVID-19 patients .
Lung Cell Activation of Phosphoramidates
- Summary of Application: This study focused on the lung cell activation of phosphoramidates, with Remdesivir as the central case study .
- Methods of Application: The study describes the antiviral potency and in vitro metabolism evidence for lung cell activation of phosphoramidates .
- Results: The study suggests that the lung delivery of nucleoside monophosphate analogs using prodrugs warrants further investigation toward the development of novel respiratory antivirals .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N5O7P/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(24-12)3-23-25(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHOHJWLOOFLMW-LTGWCKQJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)O)O)O)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N5O7P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Remdesivir nucleoside monophosphate |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.